Dimethyl 4,4'-biphenyldicarboxylate
Description
BIPHENYL DIMETHYL DICARBOXYLATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRIRZXWWALTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061143 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
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Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine faintly red crystals; [MSDSonline] | |
| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
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CAS No. |
792-74-5 | |
| Record name | 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate | |
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| Record name | Dimethyl 4,4'-biphenyldicarboxylate | |
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| Record name | Biphenyl dimethyl dicarboxylate | |
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| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 4,4'-dimethyl ester | |
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| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester | |
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| Record name | Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate | |
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| Record name | BIPHENYL DIMETHYL DICARBOXYLATE | |
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| Record name | DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE | |
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Synthetic Methodologies and Reaction Pathways of Dimethyl Biphenyl 4,4 Dicarboxylate
Primary Synthetic Routes
The principal methods for synthesizing dimethyl biphenyl-4,4'-dicarboxylate focus on efficient and high-yield chemical transformations. These include the direct esterification of BPDA, the functionalization of biphenyl (B1667301) precursors, and the development of renewable synthesis routes.
The most direct route to dimethyl biphenyl-4,4'-dicarboxylate is the Fischer esterification of its corresponding carboxylic acid precursor, biphenyl-4,4'-dicarboxylic acid (BPDA). masterorganicchemistry.com This equilibrium-driven reaction involves treating BPDA with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comacs.org Using a large excess of the alcohol helps to shift the equilibrium towards the formation of the diester product. masterorganicchemistry.com This process is highly effective for producing polymer-grade dimethyl biphenyl-4,4'-dicarboxylate with purities exceeding 99%. acs.org The lower melting point of the dimethyl ester compared to the dicarboxylic acid makes it more suitable for melt polymerization processes at milder temperatures. acs.orgacs.org
A typical laboratory-scale esterification can be performed in a high-pressure reactor to accommodate the autogenous pressure of methanol at elevated temperatures. acs.org
Table 1: Research Findings on the Esterification of Biphenyl-4,4'-dicarboxylic acid (BPDA)
| Reactant (BPDA) | Alcohol (Molar Excess) | Catalyst | Temperature | Time | Pressure | Product Purity | Reference |
|---|---|---|---|---|---|---|---|
| 0.023 mol | Methanol (>100x) | Conc. H₂SO₄ (0.014 mol) | 120 °C | 6 h | ~7 bar | >99% | acs.org |
An important industrial pathway involves the oxidation of alkylated biphenyl derivatives. This approach mirrors the well-established Mid-Century (MC) process used for producing terephthalic acid from p-xylene. acs.org In this method, a precursor like 4,4'-dimethylbiphenyl (B165725) (4,4'-DMBP) is oxidized to yield biphenyl-4,4'-dicarboxylic acid (BPDA), which is then esterified as described previously. acs.orgacs.org
The oxidation is typically a homogeneous catalytic process carried out in an acetic acid solvent, using a catalyst system composed of cobalt and manganese salts, often with a bromine-containing promoter. acs.orggoogle.com The reaction is performed with molecular oxygen at elevated temperatures and pressures. google.com A continuous co-feeding of the biphenyl derivative and oxygen is crucial for maintaining safe operating conditions and achieving high product purity. acs.org For instance, the continuous oxidation of 4,4'-DMBP can yield BPDA with 98.7% purity, whereas a batch process may only achieve around 80% purity. acs.orgacs.org Another viable precursor is 4,4'-diisopropylbiphenyl, which can also be oxidized under similar catalytic conditions to produce BPDA. google.com
Table 2: Research Findings on Oxidative Functionalization of Biphenyl Derivatives to BPDA
| Starting Material | Catalyst System | Solvent | Key Conditions | Product Purity (BPDA) | Reference |
|---|---|---|---|---|---|
| 4,4'-Dimethylbiphenyl (DMBP) | Co/Mn/Br | Acetic Acid | Continuous co-feed of DMBP and O₂ | 98.7% | acs.org |
| 4,4'-Diisopropylbiphenyl | Cobalt and/or Manganese salts, Bromine promoter | Aliphatic Monocarboxylic Acid | Oxidation with molecular oxygen | High Yield | google.com |
Increasing focus on sustainability has driven research into producing dimethyl biphenyl-4,4'-dicarboxylate from renewable resources, aiming to reduce dependence on fossil fuels. acs.org These efforts primarily center on converting biomass-derived platform chemicals into the key intermediate, 4,4'-dimethylbiphenyl (4,4'-DMBP). acs.orgelsevierpure.com
A promising bio-based pathway starts with furfural, which can be derived from the hemicellulose fraction of biomass. researchgate.netresearchgate.net The process involves several key steps:
Hydrogenation of furfural to produce 2-methylfuran (B129897) (MF). researchgate.net
Palladium-catalyzed oxidative coupling of 2-methylfuran (MF) to form 5,5′-dimethyl-2,2′-bifuran (DMBF). This step is a critical C-C bond-forming reaction. researchgate.netresearchgate.net
Tandem Diels-Alder reaction and dehydration of DMBF with a dienophile, typically ethylene, to paraselectively yield 4,4'-DMBP. acs.orgresearchgate.net This cycloaddition-dehydration cascade efficiently converts the furanic core into an aromatic ring. researchgate.net
The resulting bio-derived 4,4'-DMBP can then be fed into the oxidative functionalization and esterification processes described above to produce renewable dimethyl biphenyl-4,4'-dicarboxylate. acs.org
For the biomass route to be economically viable, the intensification and scale-up of its constituent reactions are essential. acs.org Significant research has focused on optimizing the oxidative coupling of 2-methylfuran (2-MF) to 5,5′-dimethyl-2,2′-bifuran (DMBF). researchgate.net Studies have shown that reaction parameters such as high oxygen pressure (e.g., 7 bar) and high concentrations of trifluoroacetic acid (TFA) as a co-catalyst are critical for improving the formation rate of DMBF. researchgate.netresearchgate.net These optimizations have led to a 20-fold increase in the site-time-yield compared to previously reported protocols, making the process more scalable and economically feasible. researchgate.net Further, the use of catalysts like phosphoric acid supported on silica (B1680970) for the subsequent Diels-Alder/dehydration step allows for high yields (83%) of 4,4'-DMBP. researchgate.net
Besides the oxidation of alkyl biphenyls, other modern synthetic methods are employed to construct the core biphenyl structure. These often rely on transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most efficient methods for forming C-C bonds between aryl groups. gre.ac.uk It typically involves the coupling of an aryl boronic acid or ester with an aryl halide. gre.ac.ukmdpi.com To synthesize the dimethyl biphenyl-4,4'-dicarboxylate backbone, one could couple methyl 4-bromobenzoate (B14158574) with 4-(methoxycarbonyl)phenylboronic acid. This method offers high functional group tolerance and generally proceeds with high yields. researchgate.netrsc.org
Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at high temperatures. wikipedia.orgorganic-chemistry.org While historically plagued by harsh conditions and erratic yields, modern variations have improved its scope. wikipedia.org This reaction could be used to synthesize the biphenyl structure by coupling two molecules of a methyl 4-halobenzoate. rsc.org
Reductive Coupling of Phenol (B47542) Derivatives: Lignin (B12514952), a major component of biomass, is a rich source of aromatic chemicals like vanillic acid and 4-hydroxybenzoic acid. protocols.io A synthetic route has been developed that utilizes these biomass-derived phenols. The process involves converting the phenol derivatives into methyl 4-(tosyloxy)benzoates, which are then subjected to a reductive coupling reaction using a nickel-bipyridine catalyst system to form the biphenyl C-C bond, yielding the desired dicarboxylate product. protocols.io This method provides a direct route from lignin depolymerization products to biphenyl derivatives. protocols.io
Renewable Synthesis Approaches for Dimethyl Biphenyl-4,4'-dicarboxylate
Mechanistic Investigations of Synthetic Transformations
The synthesis of Dimethyl biphenyl-4,4'-dicarboxylate (also referred to as BPDC) is often achieved through a multi-step process, starting from precursors like 4,4′-dimethylbiphenyl (DMBP). A prominent pathway involves the oxidation of DMBP to 4,4′-biphenyldicarboxylic acid (BPDA), followed by esterification to yield the final product. acs.org
An alternative approach involves the reductive coupling of phenol derivatives. This method can produce specific regioisomers of BPDA derivatives, which are then esterified. protocols.io For instance, lignin-derived compounds such as 4-hydroxybenzoic acid, vanillic acid, and syringic acid can serve as precursors to various biaryl dicarboxylates, including the parent compound. protocols.io
Catalytic Systems and Reaction Kinetics
The catalytic oxidation of 4,4′-dimethylbiphenyl (DMBP) to 4,4′-biphenyldicarboxylic acid (BPDA) is a critical step and is effectively carried out using homogeneous catalysis under conditions similar to the Mid-Century (MC) process, which is widely used for producing terephthalic acid. acs.orgresearchgate.net This system typically employs a combination of cobalt and manganese salts with a bromine source as the catalyst in an acetic acid medium. researchgate.net The reaction proceeds via a radical chain mechanism. researchgate.net
For the synthesis of the DMBP precursor itself, palladium-catalyzed oxidative coupling of 2-methylfuran (MF) is a viable route, yielding 5,5′-dimethyl-2,2′-bifuran (DMBF) as an intermediate. researchgate.netresearchgate.net Further conversion to DMBP involves tandem Diels-Alder and dehydration reactions catalyzed by phosphoric acid on a silica support (P-SiO2). researchgate.netfigshare.com
Another synthetic strategy utilizes a nickel-catalyzed reductive coupling. For example, the homocoupling of methyl 4-(tosyloxy)benzoate can be achieved using a catalyst generated in situ from NiBr₂bipy and manganese powder. protocols.io
Role of Solvents and Reaction Conditions
Solvents and reaction conditions play a pivotal role in the synthesis of Dimethyl biphenyl-4,4'-dicarboxylate and its precursors. In the MC process for oxidizing DMBP, the reaction is conducted in a titanium reactor where solid DMBP is melted at 140 °C and co-fed with oxygen. acs.org This continuous process avoids oxygen starvation and maintains safety, which is a challenge in batch oxidation processes. acs.org
In the palladium-catalyzed synthesis of the DMBF intermediate, the choice of solvent is crucial. Organosulfur solvents like dimethyl sulfoxide (B87167) (DMSO) are effective. acs.org The reaction is sensitive to oxygen pressure and acid concentration, with high O₂ pressure (7 bar) and a high trifluoroacetic acid (TFA) concentration (3 M) being critical for improving the formation rate. researchgate.netresearchgate.net
For the nickel-catalyzed reductive coupling of tosylated precursors, anhydrous dimethylformamide (DMF) is used as the solvent, with the reaction proceeding at 60°C for one hour. protocols.io The solubility of the final product, which is extremely low in water, has been studied in various cosolvent systems, such as N,N'-dimethylacetamide (DMA)/alcohol/water, to facilitate its use in applications requiring solutions. nih.gov
Optimization Strategies for Yield and Selectivity
Optimizing yield and selectivity is a key focus of research. In the oxidation of DMBP to BPDA, a continuous co-feeding strategy has been shown to be superior to batch processing. Cofeeding DMBP and oxygen maintains a stoichiometric ratio, leading to BPDA with 98.7% purity, whereas batch oxidation yields a product of only ~80% purity. acs.org The subsequent esterification of BPDA using methanolic H₂SO₄ readily produces polymer-grade Dimethyl biphenyl-4,4'-dicarboxylate with a purity greater than 99%. acs.org
For the synthesis of the DMBP precursor from 2-methylfuran, optimization of reaction conditions led to a 20-fold increase in the site-time-yield (STY = 6.99 h⁻¹). researchgate.netresearchgate.net In the subsequent conversion to DMBP, using phosphoric acid on silica (P-SiO₂) as a catalyst results in an 83% yield, attributed to the weak Brønsted acid sites that promote dehydration without significant byproduct formation. researchgate.netfigshare.com
The table below summarizes the optimization of DMBP synthesis, a key precursor.
Table 1: Optimization of 4,4′-Dimethylbiphenyl (DMBP) Synthesis| Precursor | Catalyst System | Solvent / Conditions | Yield / Selectivity | Reference |
|---|---|---|---|---|
| 2-Methylfuran (MF) | Pd-catalyzed oxidative coupling | Trifluoroacetic acid (TFA), High O₂ pressure (7 bar) | 94% selectivity to DMBF intermediate, 20-fold increase in STY | researchgate.net, researchgate.net |
| 5,5′-Dimethyl-2,2′-bifuran (DMBF) & Ethylene | Phosphoric acid on silica (P-SiO₂) | Tandem Diels-Alder and dehydration | 83% yield of DMBP | researchgate.net, figshare.com |
| 4-Bromotoluene | (4-methylphenyl)magnesium bromide / Thallium(I) bromide | Tetrahydrofuran / Benzene | ~95% yield of Grignard reagent; final yield not specified for DMBP | orgsyn.org |
Derivatization and Functionalization Strategies
Dimethyl biphenyl-4,4'-dicarboxylate and its precursors can be chemically modified to introduce new functional groups, expanding their utility.
Selective Photooxygenation for Aldehyde Formation
The precursor, 4,4'-dimethylbiphenyl, can undergo selective oxygenation. nih.gov Using visible light irradiation in an oxygen-saturated chloroform (B151607) solution, and catalyzed by 9-phenyl-10-methylacridinium perchlorate, 4,4'-dimethylbiphenyl is efficiently converted to 4-(4'-methylphenyl)benzaldehyde. nih.gov If the photoirradiation is prolonged, a second oxygenation occurs to yield 4,4'-diformylbiphenyl. The reaction proceeds via photoinduced electron transfer from the dimethylbiphenyl to the excited state of the catalyst. nih.gov
Table 2: Products of Selective Photooxygenation of 4,4'-dimethylbiphenyl
| Product | Reaction Stage | Description | Reference |
|---|---|---|---|
| 4-(4'-methylphenyl)benzaldehyde | Main Product | Formed by the oxygenation of one methyl group. | nih.gov |
| 4,4'-diformylbiphenyl | Further Oxygenated Product | Formed upon prolonged photoirradiation, with both methyl groups oxygenated. | nih.gov |
Cross-Coupling Reactions for Biaryl Compound Synthesis
Cross-coupling reactions are fundamental for constructing biaryl compounds. nih.govorganic-chemistry.org While Dimethyl biphenyl-4,4'-dicarboxylate is itself a biaryl, its synthesis can be achieved via such methods. A notable example is the reductive coupling of aryl sulfonates, like methyl 4-(tosyloxy)benzoate, using an in-situ generated Nickel(0) catalyst. protocols.io This reaction represents a homo-coupling to form the symmetric biaryl diester. This methodology provides a route to the target compound and its substituted derivatives from readily available phenol-based starting materials. protocols.io The general strategy of using transition-metal catalysts to couple aryl halides or their surrogates is a powerful tool for creating diverse biaryl structures. nih.govrsc.org
Nitration and Subsequent Reductions for Amine Derivatives
The introduction of nitro groups onto the biphenyl core, followed by their reduction, is a fundamental strategy for synthesizing amino-substituted biphenyls. The nitration of dimethyl biphenyl-4,4'-dicarboxylate typically occurs at the positions ortho to the existing carboxylate groups due to the directing effects of the substituents.
A common procedure involves the nitration of the biphenyl precursor to yield dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate. nih.govrsc.org The structure of this nitro-derivative reveals a significant twist between the two aryl rings, with a dihedral angle of approximately 56.01°. nih.gov The subsequent reduction of the nitro group to an amine is a critical step. This transformation can be achieved using various reducing agents. For instance, the reduction of the corresponding dicarboxylic acid (H₂nitroBPDC) can be accomplished with reagents like tin(II) chloride dihydrate (SnCl₂·H₂O) in the presence of hydrochloric acid (HCl) to yield 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂dabpdc). Another effective method is catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol/water solvent system, which can achieve yields greater than 85%. These diamino biphenyl derivatives are valuable ligands and building blocks for more complex molecular architectures. researchgate.net
Sulfonylation and Other Electrophilic Substitutions
Electrophilic aromatic substitution reactions on the dimethyl biphenyl-4,4'-dicarboxylate core allow for the introduction of various functional groups. The ester groups are deactivating and meta-directing; however, the phenyl group is an activating, ortho-, para-directing substituent for the adjacent ring. youtube.com This leads to electrophilic attack primarily at the ortho positions relative to the ring-juncture. youtube.com
While direct sulfonylation of dimethyl biphenyl-4,4'-dicarboxylate is not widely documented, the principles of electrophilic aromatic substitution apply. minia.edu.eg Generally, such reactions require a potent electrophile, often generated with the help of a catalyst. minia.edu.eg For example, bromination, another electrophilic substitution, can be achieved using bromine with a Lewis acid catalyst like iron(III) bromide. minia.edu.eg The electrophile attacks the electron-rich aromatic ring to form a sigma complex, followed by proton extraction to restore aromaticity. minia.edu.eg Given the electronic properties of the biphenyl system, substitution would be expected to occur on the ring that is activated by the other phenyl group.
Conversion to Acid Chloride and Subsequent Functionalization
The ester groups of dimethyl biphenyl-4,4'-dicarboxylate can be hydrolyzed to form biphenyl-4,4'-dicarboxylic acid. This dicarboxylic acid is a key intermediate that can be converted to the highly reactive [1,1'-biphenyl]-4,4'-dicarbonyl dichloride. This conversion is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions.
The resulting acid chloride is a versatile reagent for further functionalization. It readily undergoes reactions with nucleophiles, making it a valuable acylating agent. For instance, it is used in Friedel-Crafts acylation reactions to synthesize various aryl ketones with high yields and selectivity. It can also be used in palladium-catalyzed reactions, such as the synthesis of 4,4'-distyryl-biphenyl by reacting with styrene (B11656) in the presence of tri-n-butylamine and palladium acetate. prepchem.com
Table 2: Synthesis and Reaction of [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
| Reaction | Reactant | Reagents | Product | Reference(s) |
|---|---|---|---|---|
| Chlorination | Biphenyl-4,4'-dicarboxylic acid | Thionyl chloride or Phosphorus oxychloride | [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | |
| Acylation | [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | Aryl compounds (Friedel-Crafts) | Aryl ketones |
Asymmetric Synthesis and Chiral Derivatization
The synthesis of chiral biphenyls, known as atropisomers, is of significant interest due to their application as chiral ligands in asymmetric catalysis. nih.gov These molecules are chiral because restricted rotation around the biphenyl single bond creates non-superimposable mirror images. Asymmetric synthesis of derivatives from dimethyl biphenyl-4,4'-dicarboxylate can be achieved through several strategies.
One approach involves the use of chiral derivatizing agents (CDAs), which are chiral auxiliaries that convert a mixture of enantiomers into diastereomers, allowing for their separation and analysis. wikipedia.org For example, novel axially chiral reagents derived from 6,6'-dimethyl-2,2'-biphenyldiamine have been developed for the enantioselective separation of amino acids. nih.gov
Another powerful method is the asymmetric Suzuki-Miyaura coupling reaction. beilstein-journals.orgresearchgate.net This palladium-catalyzed cross-coupling can be used to construct chiral biaryl compounds with high yields and good enantioselectivities by employing chiral phosphine (B1218219) ligands. beilstein-journals.org The key to achieving high enantioselectivity is often the transmetallation step, which is kinetically controlled. researchgate.net Furthermore, desymmetrization of prochiral biphenyls using a chiral template is an effective strategy. For instance, 2,2',6,6'-tetrahydroxybiphenyl can be desymmetrized using a chiral diol, which can then be converted into an axially chiral biphenyldicarboxylic acid. nih.gov
Halogenation Reactions (e.g., Iodination)
Halogenation of the biphenyl core introduces functional handles for further cross-coupling reactions. While direct halogenation of dimethyl biphenyl-4,4'-dicarboxylate can be challenging to control, methods for the synthesis of halogenated biphenyls from other precursors are well-established.
Decarboxylative iodination offers a route to aryl iodides from carboxylic acids. acs.org Although not directly applied to the dimethyl ester, the corresponding dicarboxylic acid could potentially undergo such a transformation. More commonly, iodinated biphenyls are synthesized via coupling reactions. For example, the Ullmann coupling of two equivalents of methyl 4-iodo-2-methoxybenzoate can produce dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate. nih.gov Other methods for iodination include reacting hydroxy derivatives with iodine and triphenylphosphine (B44618) or the Barton iodo-de-carboxylation procedure. google.com
Etherification Reactions (e.g., Dimethoxy Derivatives)
The synthesis of methoxy-substituted derivatives of dimethyl biphenyl-4,4'-dicarboxylate is often achieved by building the biphenyl core from already functionalized precursors, rather than direct etherification of a dihydroxybiphenyl derivative.
A prominent method is the reductive coupling of phenol derivatives. protocols.ioresearchgate.net For example, dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate can be synthesized from biomass-derived precursors like vanillic acid. protocols.ioresearchgate.net The synthesis often involves a two-step reaction scheme starting with the tosylation of methyl 3-methoxy-4-hydroxybenzoate, followed by a nickel-catalyzed reductive coupling. protocols.io Similarly, dimethyl 3,3'-dimethoxybiphenyl-4,4'-dicarboxylate can be synthesized via the Ullmann coupling of methyl 4-iodo-2-methoxybenzoate. nih.gov These methoxylated biphenyls are of interest for creating polymers with specific properties and as intermediates in the synthesis of more complex molecules. nih.govprotocols.io
Table 3: Synthesis of Dimethoxy Derivatives
| Reactants | Coupling Method | Product | Reference(s) |
|---|---|---|---|
| Methyl 3-methoxy-4-(tosyloxy)benzoate | Nickel-catalyzed reductive coupling | Dimethyl 2,2'-dimethoxy-4,4'-biphenyldicarboxylate | protocols.ioresearchgate.net |
Crystallographic and Supramolecular Assembly Studies
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of dimethyl biphenyl-4,4'-dicarboxylate.
Molecular Conformation and Planarity.nih.govresearchgate.netresearchgate.net
The molecule, with the chemical formula C₁₆H₁₄O₄, is composed of a biphenyl (B1667301) core with methyl ester groups at the 4 and 4' positions. nih.govnist.gov The asymmetric unit contains one-half of the molecule, with the full molecule generated by an inversion center. nih.govresearchgate.net This results in an essentially planar biphenyl system. nih.govresearchgate.net
The planarity of the biphenyl core is a notable feature, fixed for symmetry reasons as the molecules occupy inversion centers in the crystal lattice. nih.gov This forces the two phenyl rings into a coplanar arrangement. The maximum deviation from a least-squares plane through all non-hydrogen atoms is minimal, observed at the peripheral methyl groups with a deviation of 0.124 (2) Å. nih.govresearchgate.net A small dihedral angle of 6.37 (10)° is observed between the least-squares planes of the phenyl ring and the attached methoxycarbonyl group. nih.gov The molecular symmetry is Cᵢ, with minor deviations from the C₂h supergroup. nih.gov
Intermolecular Interactions and Packing Arrangements.nih.govresearchgate.net
The crystal structure of dimethyl biphenyl-4,4'-dicarboxylate is a typical molecular crystal where the packing is governed by weaker intermolecular forces. nih.govresearchgate.net
A significant characteristic of the crystal structure is the absence of classical hydrogen bonds. nih.govresearchgate.net The molecule lacks strong hydrogen bond donors, and the packing is therefore not directed by this type of interaction.
The molecules of dimethyl biphenyl-4,4'-dicarboxylate arrange themselves in a distinctive herringbone-like pattern. nih.gov This packing motif allows for the efficient arrangement of the molecules in the crystal lattice, where the methyl groups can avoid steric hindrance with each other. nih.gov
Crystallographic Parameters and Space Group Determination.nih.govresearchgate.net
The crystallographic data for dimethyl biphenyl-4,4'-dicarboxylate has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the orthorhombic system. nih.govresearchgate.net
The space group was determined to be Pbca. nih.govresearchgate.net The unit cell parameters and other relevant crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Formula | C₁₆H₁₄O₄ | nih.govresearchgate.net |
| Formula Weight | 270.27 g/mol | nih.govresearchgate.net |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pbca | nih.govresearchgate.net |
| a | 7.1358 (9) Å | nih.govresearchgate.net |
| b | 5.9752 (8) Å | nih.govresearchgate.net |
| c | 29.709 (4) Å | nih.govresearchgate.net |
| V | 1266.7 (3) ų | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
| Temperature | 100 K | nih.govresearchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) | nih.govresearchgate.net |
| Density (calculated) | 1.417 Mg m⁻³ | nih.govresearchgate.net |
| R-factor (R[F² > 2σ(F²)]) | 0.050 | nih.govresearchgate.net |
| wR(F²) | 0.142 | nih.govresearchgate.net |
| Goodness-of-fit (S) | 1.08 | nih.govresearchgate.net |
Dihedral Angle Analysis of Biphenyl and Carboxylic Ester Moieties
The spatial arrangement of the constituent parts of Dimethyl biphenyl-4,4'-dicarboxylate is a key determinant of its crystal packing and supramolecular behavior. Analysis of its crystal structure reveals important details about the dihedral angles between the two phenyl rings of the biphenyl core and between the phenyl rings and their attached carboxylic ester substituents.
In a well-characterized orthorhombic crystal form, the molecule occupies an inversion center, which constrains the biphenyl moiety to be planar for reasons of symmetry. nih.gov This forced planarity results in a short contact distance of 2.02 Å between the ortho hydrogen atoms on adjacent rings. researchgate.net While this planarity is fixed in this specific crystal lattice, the biphenyl unit is known to be conformationally flexible. nih.govresearchgate.net In different chemical environments, such as in coordination polymers, biphenyl-dicarboxylate linkers can exhibit significant rotation around the central C-C bond, with dihedral angles ranging from 0.0° to 46.21°, allowing them to adapt to the coordination preferences of different metal ions. nih.gov
The orientation of the carboxylic ester groups relative to the aromatic rings also represents a significant degree of freedom. In the studied crystal structure, there is a small dihedral angle of 6.37 (10)° between the least-squares plane of the phenyl ring and the plane defined by the atoms of the carboxylic ester group. nih.govresearchgate.net This near-coplanar arrangement suggests a high degree of conjugation between the ester group and the aromatic system in this solid-state conformation.
| Structural Feature | Dihedral Angle (°) | Context/Crystal Form | Reference |
|---|---|---|---|
| Biphenyl Moiety (Ring 1 vs. Ring 2) | 0 | Orthorhombic (Pbca), due to crystallographic symmetry | nih.govresearchgate.net |
| Phenyl Ring vs. Carboxylic Ester Group | 6.37 (10) | Orthorhombic (Pbca) | nih.govresearchgate.net |
| Biphenyl Moiety (in related compounds) | 0.0 - 46.21 | Coordination Polymers | nih.gov |
Polymorphism and Solid-State Behavior
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of its solid-state chemistry. For Dimethyl biphenyl-4,4'-dicarboxylate, one specific crystalline modification has been thoroughly characterized. This form crystallizes in the orthorhombic space group Pbca at a temperature of 100 K. nih.govresearchgate.net The packing of the molecules in this structure is described as a herringbone-like arrangement. nih.gov
While only this orthorhombic form has been detailed for the dimethyl ester, studies of closely related compounds strongly suggest that polymorphism is possible. Research on other derivatives of biphenyldicarboxylic acid has revealed the existence of both coplanar and non-coplanar biphenyl systems in different crystalline modifications of the same compound. nih.govresearchgate.net Furthermore, investigations into n-alkyl monoesters of biphenyl-4,4'-dicarboxylic acid have identified a complex polymorphism involving smectic and crystalline phases, underscoring the propensity of the biphenyl scaffold to adopt various packing arrangements. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pbca | nih.govresearchgate.net |
| a (Å) | 7.1358 (9) | nih.govresearchgate.net |
| b (Å) | 5.9752 (8) | nih.govresearchgate.net |
| c (Å) | 29.709 (4) | nih.govresearchgate.net |
| Volume (ų) | 1266.7 (3) | nih.govresearchgate.net |
| Z (Molecules per unit cell) | 4 | nih.govresearchgate.net |
Direct experimental studies on the phase transitions of Dimethyl biphenyl-4,4'-dicarboxylate are not extensively documented. However, the potential for polymorphism implies that solid-state phase transitions between different crystalline forms are probable under varying temperature or pressure conditions. The melting point of the compound is reported to be in the range of 213-215 °C. sigmaaldrich.com
The structural implications of such a phase transition could be significant. A transformation from a form with a planar biphenyl core, like the known orthorhombic structure, to a hypothetical polymorphic form with a twisted, non-coplanar biphenyl moiety would fundamentally alter the molecular shape. nih.govresearchgate.net This change in the dihedral angle would lead to different intermolecular interactions, crystal packing efficiency, and potentially different physical properties such as solubility and melting point. Moreover, studies on related long-chain monoesters of the parent acid show transitions to liquid-crystalline smectic phases, indicating that Dimethyl biphenyl-4,4'-dicarboxylate could potentially exhibit complex thermal behavior beyond simple solid-solid or solid-liquid transitions. researchgate.net
Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Different NMR techniques provide specific insights into the arrangement of protons and carbon atoms within the Dimethyl biphenyl-4,4'-dicarboxylate molecule.
The ¹H NMR spectrum of Dimethyl biphenyl-4,4'-dicarboxylate provides crucial information for confirming its molecular structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different types of protons are observed. blogspot.com The aromatic protons on the biphenyl (B1667301) core appear as two doublets. One doublet, integrating to 4H, is observed at approximately 8.13 ppm with a coupling constant (J) of 8.5 Hz. blogspot.com The other doublet, also integrating to 4H, appears at around 7.69 ppm with the same coupling constant of 8.5 Hz. blogspot.com These signals are characteristic of the A₂B₂ spin system of the 4,4'-disubstituted biphenyl rings. Additionally, a singlet integrating to 6H is observed at approximately 3.95 ppm, which is attributed to the six equivalent protons of the two methyl ester groups. blogspot.com
¹H NMR Data for Dimethyl biphenyl-4,4'-dicarboxylate
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| 8.13 | Doublet (d) | 4H | 8.5 | Aromatic Protons |
| 7.69 | Doublet (d) | 4H | 8.5 | Aromatic Protons |
| 3.95 | Singlet (s) | 6H | N/A | Methyl Protons (-OCH₃) |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of Dimethyl biphenyl-4,4'-dicarboxylate. In a spectrum recorded at 101 MHz in CDCl₃, several distinct carbon signals are observed. blogspot.com The carbonyl carbons of the ester groups resonate at approximately 167.1 ppm. blogspot.com The quaternary aromatic carbons to which the ester groups are attached appear around 144.6 ppm. blogspot.com The aromatic CH carbons are observed at approximately 130.5 ppm and 127.5 ppm. blogspot.com The signal for the ipso-carbons of the biphenyl linkage is found at about 130.0 ppm. blogspot.com Finally, the methyl carbons of the ester groups give a signal at approximately 52.5 ppm. blogspot.com
¹³C NMR Data for Dimethyl biphenyl-4,4'-dicarboxylate
| Chemical Shift (δ) in ppm | Assignment |
| 167.1 | Carbonyl Carbon (C=O) |
| 144.6 | Aromatic C-4, C-4' |
| 130.5 | Aromatic CH |
| 130.0 | Aromatic C-1, C-1' |
| 127.5 | Aromatic CH |
| 52.5 | Methyl Carbon (-OCH₃) |
While specific COSY, HMQC, and HMBC data for Dimethyl biphenyl-4,4'-dicarboxylate are not detailed in the provided search results, the application of these techniques is standard practice for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between the coupled aromatic protons, confirming their ortho relationship on the phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms, as well as the correlation between the methyl protons and the methyl carbons.
Solid-state NMR spectroscopy can provide valuable information about the crystalline form and packing of Dimethyl biphenyl-4,4'-dicarboxylate. X-ray diffraction studies have revealed that in the solid state, the molecule is essentially planar and possesses an inversion center. nih.govresearchgate.net The asymmetric unit consists of one half of the molecule. nih.govresearchgate.net The crystal structure is orthorhombic. nih.gov Solid-state NMR could be used to probe the local environments of the carbon and proton nuclei in the crystalline lattice, providing data that is complementary to diffraction methods. For instance, it could distinguish between different crystalline modifications (polymorphs) if they exist, as has been observed for similar biphenyl systems. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile compounds. For Dimethyl biphenyl-4,4'-dicarboxylate, GC-MS analysis serves two primary purposes: assessing its purity and confirming its identity. nih.gov The gas chromatogram would ideally show a single major peak, indicating a high degree of purity. The retention time of this peak under specific chromatographic conditions can be used as an identifying characteristic.
The mass spectrum obtained from the GC-MS analysis provides the crucial molecular weight information. The electron ionization (EI) mass spectrum of Dimethyl biphenyl-4,4'-dicarboxylate shows a molecular ion peak (M⁺) corresponding to its molecular weight of 270.28 g/mol . nih.govnist.gov The fragmentation pattern observed in the mass spectrum, which includes characteristic fragment ions, further corroborates the structure of the molecule. The NIST WebBook provides access to the mass spectrum of this compound, which can be used as a reference for its identification. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For dimethyl biphenyl-4,4'-dicarboxylate (C₁₆H₁₄O₄), the exact mass has been computationally determined to be 270.08920892 Da. nih.gov This value is the mass of the most abundant isotope of each element in the molecule. The molecular weight, which is the weighted average of the masses of its isotopes, is approximately 270.28 g/mol . nih.govnist.govsigmaaldrich.com
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | nist.govcaymanchem.com |
| Exact Mass | 270.08920892 Da | nih.gov |
| Molecular Weight | 270.28 g/mol | nih.govnist.govsigmaaldrich.com |
Fragmentation Pathway Analysis
Electron ionization mass spectrometry provides insight into the fragmentation patterns of dimethyl biphenyl-4,4'-dicarboxylate. The mass spectrum shows a molecular ion peak at m/z 270, corresponding to the intact molecule [C₁₆H₁₄O₄]⁺. nist.govchemicalbook.com Key fragment ions are observed at various mass-to-charge ratios, indicating the loss of specific functional groups. Notable fragments include ions at m/z 152, which suggests a significant structural component of the biphenyl core. nih.govchemicalbook.com The presence of these fragments helps to confirm the molecular structure of the compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying functional groups and understanding the molecular symmetry of a compound. cardiff.ac.uknih.gov
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of dimethyl biphenyl-4,4'-dicarboxylate display characteristic vibrational modes that confirm its structure. A strong absorption in the IR spectrum is expected for the C=O (carbonyl) stretching vibration of the ester functional groups, typically appearing in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would also be prominent. Vibrations associated with the aromatic rings, such as C-H stretching and bending, and C=C ring stretching, would also be present. nih.gov While a complete experimental IR spectrum with peak assignments was not available in the search results, the presence of the ester and biphenyl groups dictates the expected vibrational modes. sigmaaldrich.com
Analysis of Molecular Symmetry and Conformation
Crystallographic studies show that dimethyl biphenyl-4,4'-dicarboxylate is an essentially planar molecule. nih.govresearchgate.net In the crystalline state, the molecule occupies an inversion center, which imparts a specific symmetry. nih.govresearchgate.net This planarity is a key feature of its conformation. The molecule's symmetry is approximately C₂h, though with slight deviations, the precise symmetry is Cᵢ. nih.gov The rule of mutual exclusion, which applies to molecules with a center of symmetry, dictates that vibrations that are Raman active will be IR inactive, and vice versa. electronicsandbooks.com This principle would be a key aspect of a detailed analysis of its IR and Raman spectra. The planarity of the biphenyl system is maintained, with a very small dihedral angle between the planes of the aromatic rings. nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within a molecule.
Electronic Transitions and Conjugation Effects
The UV-Visible spectrum of dimethyl biphenyl-4,4'-dicarboxylate is characterized by an absorption maximum (λmax) at approximately 280 nm. caymanchem.com This absorption is attributed to π → π* electronic transitions within the conjugated system. The biphenyl core, with its two connected aromatic rings, forms an extended π-conjugated system. The presence of the two methoxycarbonyl (-COOCH₃) groups at the 4 and 4' positions further influences the electronic structure. This extended conjugation lowers the energy required for electronic transitions, resulting in absorption in the UV region of the electromagnetic spectrum.
| Spectroscopic Data | Value | Source |
| UV-Vis λmax | 280 nm | caymanchem.com |
Quantitative Analysis of Purity
The purity of Dimethyl biphenyl-4,4'-dicarboxylate is critical for its applications and is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely employed method for the quantitative analysis of this compound. tandfonline.comselleckchem.com
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method can be used to determine the purity of Dimethyl biphenyl-4,4'-dicarboxylate and to quantify it in various matrices. nih.gov Typical HPLC systems for this analysis utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. tandfonline.comnih.govnih.gov Detection is commonly achieved using a UV absorbance detector at a wavelength where the compound exhibits strong absorption, such as 280 nm or 235 nm. tandfonline.comnih.govcaymanchem.com
The method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable and accurate results. nih.govnih.gov For instance, a developed HPLC method demonstrated linearity in the concentration range of 0.1-1.5 µg/mL with a high correlation coefficient. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov
HPLC Method Parameters:
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | µ-Bondapak C18 tandfonline.com | 5 µm ODS column (Luna, Phenomenex) nih.gov |
| Mobile Phase | 10 mM phosphate (B84403) buffer (pH 6.0), 33% acetonitrile, and 17% methanol tandfonline.com | Acetonitrile and water (60:40, v/v) nih.gov |
| Detection | UV at 280 nm tandfonline.com | UV at 235 nm nih.gov |
| Flow Rate | Not specified | Not specified |
| Injection Volume | 50 µL tandfonline.com | Not specified |
Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are often performed to demonstrate the stability-indicating power of the HPLC method. nih.gov This ensures that the method can separate the parent compound from any potential degradation products. nih.gov
Gas Chromatography (GC): Gas chromatography can also be utilized for the purity assessment of Dimethyl biphenyl-4,4'-dicarboxylate. A non-polar capillary column, such as one with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase, is suitable for this analysis. sigmaaldrich.com The elution order in GC is generally based on the boiling points of the compounds. sigmaaldrich.com
Applications in Advanced Materials Science and Engineering
Polymer Chemistry and High-Performance Materials
The unique molecular structure of dimethyl biphenyl-4,4'-dicarboxylate, characterized by a planar biphenyl (B1667301) system, lends itself to the creation of polymers with highly desirable characteristics. protocols.iomdpi.com This has led to its extensive use in the synthesis of a variety of high-performance materials.
Monomer for Linear Long-Chain Polymers (Polyesters, Polyamides)
Dimethyl biphenyl-4,4'-dicarboxylate serves as a fundamental building block for linear long-chain polymers such as polyesters and polyamides. Its incorporation into the polymer backbone significantly influences the final properties of the material. The parent analogue, biphenyl-4,4'-dicarboxylic acid (BPDA), is a key monomer for polyesters. protocols.io
The synthesis of these polymers is primarily achieved through polycondensation reactions. nih.govcore.ac.uk In this process, dimethyl biphenyl-4,4'-dicarboxylate reacts with diols or diamines to form long polyester (B1180765) or polyamide chains, respectively, with the elimination of methanol (B129727) as a byproduct. The use of the dimethyl ester is often preferred over the corresponding dicarboxylic acid as it can lead to more favorable reaction conditions. protocols.io For instance, the synthesis of aliphatic polyesters can be achieved through a two-stage polycondensation process starting from dimethyl 1,4-cyclohexane dicarboxylate and different diols. core.ac.uk Similarly, enzymatic polymerization using lipases has been successfully employed for the synthesis of copolyesters from furan-based dimethyl esters and diols. nih.gov
A typical polycondensation reaction involves heating the monomers in the presence of a catalyst. For example, copolyesters of PET and 4′-hydroxy-4-biphenylcarboxylic acid have been synthesized via melt polycondensation using Sb2O3 as a catalyst. mdpi.com The reaction conditions, such as temperature and time, can be controlled to achieve the desired molecular weight and properties of the resulting polymer.
The rigid and planar structure of the biphenyl unit in dimethyl biphenyl-4,4'-dicarboxylate imparts exceptional thermal stability and mechanical strength to the polymers derived from it. When incorporated into polymer chains, the biphenyl groups increase the rigidity of the backbone, leading to higher glass transition temperatures (Tg) and melting points (Tm).
For example, fully aromatic thermotropic copolyesters based on vanillic, hydroxybenzoic, and hydroxybiphenylcarboxylic acids exhibit high thermal stability with the onset of weight loss temperatures between 330-350 °C. nih.gov Similarly, thermotropic copolyesters containing an isophthalate (B1238265) unit and mesogenic 4,4′-bis(ω-hydroxyalkyloxy) biphenyls show decomposition temperatures above 375°C and glass transition temperatures in the range of 96–146°C. researchgate.net The incorporation of phosphorus into such polyesters can further enhance their thermal stability and flame retardant properties. researchgate.net
The mechanical properties of these polymers are also significantly improved. The rigid biphenyl units contribute to higher tensile strength and modulus. For instance, liquid crystalline polyesters based on a biphenyl dihydroxy monomer and various dicarboxylic acids have shown the potential for high thermal conductivity, with values exceeding 0.50 W/(m·K) when oriented. nih.gov
Table 1: Thermal Properties of Polyesters Containing Biphenyl Units
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) | Reference |
| Ternary copolyesters of vanillic, hydroxybenzoic, and 4′-hydroxybiphenyl-4-carboxylic acids | ~130 °C | 390–410 °C | nih.gov |
| Thermotropic copolyesters with isophthalate and 4,4′-bis(ω-hydroxyalkyloxy) biphenyls | 96–146 °C | > 375 °C | researchgate.net |
| Phosphorus-containing polyesters | 193–226 °C | 330–442 °C | researchgate.net |
The incorporation of rigid aromatic units like biphenyl-4,4'-dicarboxylate into polyester chains can significantly enhance their gas barrier properties. The rigid structure reduces the free volume within the polymer matrix and creates a more tortuous path for gas molecules to permeate through, thereby lowering the permeability. mdpi.comresearchgate.net
A study on the solid-state structure and oxygen transport properties of smectic poly(diethylene glycol 4,4'-bibenzoate), a polymer derived from the diacid of the title compound, revealed that the oxygen solubility decreased linearly with increasing crystallinity. acs.org This supports a two-phase model where impermeable crystalline regions are dispersed within a permeable liquid crystalline glassy phase. acs.org The hierarchical structure of this smectic liquid crystalline polymer, with organized layers and lamellae, provides a structural basis for its barrier properties. acs.org While direct studies on PET modified with dimethyl biphenyl-4,4'-dicarboxylate are limited, the principle of incorporating rigid aromatic comonomers to decrease gas permeability is well-established. researchgate.netvt.edu For instance, blending PET with aromatic polyamides has been shown to improve its gas barrier properties. researchgate.net
Table 2: Factors Influencing Gas Barrier Properties in Polyesters
| Factor | Impact on Barrier Properties | Mechanism | Reference |
| Incorporation of rigid aromatic units | Increased barrier | Reduces free volume and creates a tortuous path for gas molecules. | mdpi.comresearchgate.net |
| Increased crystallinity | Increased barrier | Crystalline regions are generally impermeable to gases. | acs.org |
| Polymer chain packing and orientation | Increased barrier | Tightly packed and oriented chains restrict gas diffusion. | mdpi.com |
Liquid Crystalline Polymers (LCPs) and Devices
Dimethyl biphenyl-4,4'-dicarboxylate is a key monomer in the synthesis of thermotropic liquid crystalline polyesters (LCPs). mdpi.comnih.govnih.govrsc.org These materials exhibit a unique combination of properties, including high strength, stiffness, and thermal stability, making them suitable for a wide range of applications, from high-performance fibers to electronic components. rsc.org
The rigid, rod-like structure of the biphenyl-4,4'-dicarboxylate unit acts as a mesogen, which is a fundamental component that induces the formation of liquid crystalline phases. nih.gov By copolymerizing this rigid monomer with other aromatic or semi-aromatic monomers, the properties of the resulting LCPs, such as their melting and clearing temperatures, can be tailored. For example, copolyesters of PET with 4′-hydroxy-biphenyl-4-carboxylic acid, containing 60–80 mol% of the biphenyl units, form nematic melts at temperatures of 270 °C and higher. mdpi.com
The synthesis of these LCPs is typically carried out through melt polycondensation. mdpi.comnih.govresearchgate.netnih.gov The resulting polymers often exhibit a nematic liquid crystalline phase, which can be identified by techniques such as polarized optical microscopy and differential scanning calorimetry (DSC). nih.govresearchgate.netrsc.org The mechanical properties of these LCPs are often superior to those of conventional polyesters, with some showing mechanical characteristics similar to or better than well-known commercial LCPs. mdpi.com
Development of Optoelectronic Materials (e.g., OLEDs)
The biphenyl core of dimethyl biphenyl-4,4'-dicarboxylate is a valuable structural motif in the design of organic materials for optoelectronic applications, particularly for organic light-emitting diodes (OLEDs). While the dicarboxylate itself is not typically the final active material, its derivatives, especially those containing triarylamine groups, are widely used as hole-transporting materials (HTMs). researchgate.netnih.govkoreascience.krresearchgate.netresearchgate.netacs.orgnih.gov
The biphenyl unit provides a rigid and electronically conductive pathway for charge carriers. By functionalizing the biphenyl core with hole-transporting moieties like triarylamines, materials with high hole mobility and good thermal stability can be synthesized. For example, N,N'-biphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) and its derivatives are well-known HTMs used in OLEDs. researchgate.netresearchgate.net The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions to attach the amine groups to the biphenyl core. researchgate.net
The performance of OLEDs is highly dependent on the properties of the HTL. Materials based on biphenyl derivatives have been shown to facilitate efficient hole injection and transport from the anode to the emissive layer, leading to improved device luminance and efficiency. researchgate.net For instance, a bipolar host material incorporating a biphenyl core and electron-transporting triazole moieties demonstrated high efficiency in a blue phosphorescent OLED. nih.gov The rigid structure of the biphenyl unit also contributes to the morphological stability of the thin films used in OLED devices.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The versatility of biphenyl-4,4'-dicarboxylate-based ligands is evident in the diverse array of coordination polymers and MOFs that can be synthesized. These materials range from one-dimensional chains to complex three-dimensional frameworks. acs.org The ability to systematically modify the ligand and control the synthesis conditions allows for the fine-tuning of the resulting material's properties, making them suitable for specific applications.
Ligand Design and Synthesis for MOF Construction
The design of the organic linker is a critical aspect of MOF synthesis, as it dictates the resulting framework's topology, pore size, and functionality. nih.gov Biphenyl-4,4'-dicarboxylic acid and its derivatives are particularly useful in this regard due to their structural integrity and the potential for functionalization. acs.org
Researchers have explored various functionalization strategies for the biphenyl-4,4'-dicarboxylic acid backbone to impart specific properties to the resulting MOFs. By introducing different functional groups onto the biphenyl rings, the chemical environment within the pores can be precisely controlled. For example, the introduction of hydroxy (-OH), nitro (-NO2), amino (-NH2), azide (B81097) (-N3), and ethynyl (B1212043) groups has been successfully demonstrated. acs.orgrsc.orgchemsoon.com These functional groups can enhance the MOF's affinity for specific molecules, act as catalytic sites, or alter its electronic properties. rsc.orgacs.org
The synthesis of these functionalized linkers often involves multi-step organic reactions. Common strategies include the Suzuki cross-coupling reaction to create the biphenyl backbone, followed by functional group manipulations. guidechem.comchemicalbook.com For instance, 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be synthesized and subsequently reduced to form the corresponding amino-functionalized linker. rsc.org
| Functional Group | Linker Acronym | Reference |
|---|---|---|
| Amino | H2amineBPDC | rsc.org |
| Ethynyl | H2alkyneBPDC | rsc.org |
| Azide | H2azideBPDC | rsc.org |
| Nitro | H2nitroBPDC | rsc.org |
| Hydroxy | H2(BPDC-OH) | chemsoon.com |
| Methoxy (B1213986) | H2L (3,3'-dimethoxy) | researchgate.net |
Furthermore, ligand functionalization can significantly alter the electronic properties of the MOF, such as the band gap. acs.org The introduction of electron-donating or withdrawing groups can tune the material's semiconducting properties. Functional groups also play a crucial role in the MOF's performance in applications like gas adsorption and catalysis by creating specific binding sites or enhancing catalytic activity. acs.orgresearchgate.net For instance, the presence of polar functional groups can increase the affinity for polar molecules like carbon dioxide. researchgate.net
The steric hindrance introduced by bulky functional groups can also prevent framework interpenetration, leading to more open and accessible porous structures. nih.govresearchgate.net Conversely, specific ligand geometries can be used to encourage interpenetration, which can sometimes lead to enhanced gas uptake capacities. nih.gov
MOF Synthesis Conditions and Structural Diversity
The synthesis conditions play a pivotal role in determining the final structure and properties of MOFs derived from biphenyl-4,4'-dicarboxylate ligands. Solvothermal and hydrothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures. acs.orgresearchgate.netnih.gov
The choice of solvent, temperature, reaction time, and the molar ratio of metal salt to ligand can all influence the resulting crystal structure. nih.govresearchgate.net For example, in the synthesis of a nickel-based MOF with biphenyl-4,4'-dicarboxylic acid, varying the hydrothermal temperature between 120 °C and 210 °C resulted in different pore sizes and surface areas. nih.govresearchgate.net The sample synthesized at 180 °C exhibited the highest specific surface area. nih.govresearchgate.net
The structural diversity of MOFs constructed from these linkers is vast, with different metal ions and synthesis conditions leading to a range of topologies, from 2D layered structures to complex 3D interpenetrated frameworks. rsc.orgrsc.orgresearchgate.net For instance, the reaction of 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid with manganese and nickel under similar solvothermal conditions produced a 3D framework and a 2D network, respectively. rsc.org This highlights the subtle interplay between the metal ion and the ligand in dictating the final architecture.
| MOF | Metal Ion | Ligand | Synthesis Temperature (°C) | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Ni-BPDC-MOF | Nickel | Biphenyl-4,4'-dicarboxylic acid | 180 | Nanoplates | nih.govresearchgate.netnih.gov |
| DUT-5-functionalized | Aluminum | Functionalized biphenyl-4,4'-dicarboxylic acid | 120 | 3D Framework | rsc.org |
| MOF 1 | Cobalt | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | Solvothermal | 3D Framework (monoclinic) | researchgate.net |
| MOF 2 | Manganese | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | Solvothermal | 3D Framework (tetragonal) | researchgate.net |
| MOF 1 | Manganese | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | Solvothermal | 3D Framework (sra topology) | rsc.org |
| MOF 2 | Nickel | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | Solvothermal | 2D Network (sql topology) | rsc.org |
Applications of MOFs Derived from Biphenyl-4,4'-dicarboxylate Ligands
The unique structural features of MOFs derived from biphenyl-4,4'-dicarboxylate ligands, such as high surface area, tunable pore size, and functionalizable pores, make them highly attractive for a variety of applications. oaepublish.comunt.edupageplace.de
A significant area of application for these MOFs is in gas adsorption and separation, particularly for the capture of carbon dioxide (CO₂). researchgate.netcambridge.orgberkeley.edu The ability to tailor the pore environment of the MOF allows for selective adsorption of CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). rsc.orgrsc.org
Several strategies are employed to enhance CO₂ capture in these materials. One approach is to introduce polar functional groups, such as amines or sulfones, onto the biphenyl-4,4'-dicarboxylate linker. researchgate.netoaepublish.com These groups can interact favorably with the quadrupole moment of the CO₂ molecule, leading to higher adsorption capacities and selectivities. Another strategy involves the creation of open metal sites within the MOF structure, which can act as strong binding sites for CO₂. researchgate.netberkeley.edu
For example, a MOF constructed from 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid exhibited selective gas adsorption for CO₂ over N₂. rsc.org Similarly, a zinc-based MOF using octafluorobiphenyl-4,4'-dicarboxylate as the linker showed a CO₂/N₂ selectivity factor of 11.3. rsc.org The performance of these materials is often evaluated by measuring their gas uptake capacity at different pressures and temperatures, as well as their selectivity for CO₂ in mixed gas streams. acs.orgacs.org
| MOF | Key Feature | Gas Separation Performance | Reference |
|---|---|---|---|
| MOF 3 | 1D channels of 11 Å and 7 Å | Selective for CO₂–N₂ and CH₄–N₂ | rsc.org |
| [Zn₂(oFBPDC)₂(dabco)] (4) | Octafluorinated linker | CO₂/N₂ selectivity factor of 11.3 | rsc.org |
| JLU-MOF167 | High-density N/O sites | High selectivity for C₂H₂/C₂H₄ | acs.org |
| Fe-dbai | Amide CO-group and Fe-UMS | CO₂/N₂ selectivity of 64 | oaepublish.com |
Catalysis in Organic Reactions
Dimethyl biphenyl-4,4'-dicarboxylate and its parent acid, biphenyl-4,4'-dicarboxylic acid (BPDA), are integral to several catalytic processes, both in their own synthesis and as components of larger catalytic structures. The synthesis of the compound itself can be achieved through catalyzed reactions. For instance, BPDA can be produced via the homogeneous catalytic oxidation of 4,4′-dimethylbiphenyl (DMBP) using Mid-Century (MC) process conditions, which is then esterified with methanolic H₂SO₄ to yield polymer-grade dimethyl biphenyl-4,4'-dicarboxylate. mdpi.comfigshare.com This oxidation process can achieve high purity of BPDA, particularly when DMBP and oxygen are co-fed into the reactor to maintain stoichiometric ratios. mdpi.com Another catalytic route involves the Diels-Alder-Dehydration reaction of dimethyl 2,2′-bifuran-5,5′-dicarboxylate with ethene, where a Scandium triflate (Sc(OTf)₃) catalyst can produce dimethyl biphenyl-4,4'-dicarboxylate with a 31% yield. researchgate.net
The true catalytic potential of this structural motif is realized when its parent dicarboxylic acid is used as a building block, or "linker," to construct metal-organic frameworks (MOFs). nih.gov These coordination polymers (CPs) are highly valued for their structural diversity and functional properties in areas including catalysis. nih.gov Researchers have hydrothermally synthesized nine different metal-organic architectures using dihydroxy-functionalized biphenyl dicarboxylic acid linkers. nih.gov A notable example is a zinc(II)-based coordination polymer, which functions as an effective and recyclable heterogeneous catalyst for the Henry reaction between 4-nitrobenzaldehyde (B150856) and nitroethane. nih.gov The biphenyl-dicarboxylate linkers can adopt various coordination modes, allowing for structural adjustments that cater to the coordination preferences of different metal ions. nih.gov
The table below summarizes key catalytic reactions involving the synthesis of dimethyl biphenyl-4,4'-dicarboxylate or the use of its parent acid in creating catalytic materials.
| Reaction Type | Reactants | Catalyst / Conditions | Product | Key Finding |
| Oxidation | 4,4′-Dimethylbiphenyl (DMBP), Oxygen | Homogeneous Co/Mn/Br catalyst (Mid-Century Process) | 4,4′-Biphenyldicarboxylic acid (BPDA) | Continuous co-feeding of reactants yields high-purity (98.7%) BPDA, the precursor to the title compound. mdpi.com |
| Diels-Alder-Dehydration | Dimethyl 2,2′-bifuran-5,5′-dicarboxylate, Ethene | Sc(OTf)₃ | Dimethyl biphenyl-4,4'-dicarboxylate | Provides a direct synthesis route with 31% yield under moderate conditions. researchgate.net |
| Henry Reaction | 4-Nitrobenzaldehyde, Nitroethane | Zn(II)-based Coordination Polymer with biphenyl-dicarboxylate linker | β-nitro alcohol | Demonstrates the use of a MOF derived from the parent acid as a recyclable heterogeneous catalyst. nih.gov |
Sensing Applications
The rigid and functionalizable structure of the biphenyl-dicarboxylate backbone makes it an excellent component for creating sensory materials, particularly within metal-organic frameworks (MOFs). researchgate.netnih.gov These materials leverage properties like high porosity, chemical tunability, and luminescence for the selective detection of various analytes. researchgate.netrsc.org
Luminescent MOFs (L-MOFs) are a prominent class of sensors built using these linkers. For example, a water-stable zinc-based MOF, [Zn₂(tpeb)(bpdc)₂] (where bpdc = biphenyl-4,4'-dicarboxylate), has been synthesized and shown to act as a luminescent sensor for detecting and differentiating between Fe(III) and Cr(VI) ions in aqueous solutions. researchgate.net Similarly, a cadmium-based MOF constructed with biphenyl-2,4′,5-tricarboxylic acid (a related linker) demonstrates high fluorescence quenching efficiency when exposed to acetone (B3395972) and Fe³⁺ ions, highlighting its potential as a fluorescent probe. researchgate.net
Beyond ion detection, these MOFs are explored for gas sensing and other applications. A copper-based MOF synthesized with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid features 1D channels with diameters of 7 and 11 Å. rsc.org This structure leads to the selective adsorption of gases, specifically for CO₂ over N₂ and CH₄ over N₂. rsc.org In another application, a Ni-IRMOF-74 film based on biphenyl dicarboxylic acid was developed for electrochromism, where the material changes color in response to an applied voltage, a principle that borders on sensory and display technologies. acs.org
The table below details examples of sensory materials developed using biphenyl-dicarboxylate linkers.
| Sensor Type | Framework Composition | Target Analyte(s) | Principle of Detection |
| Luminescent MOF | [Zn₂(tpeb)(bpdc)₂] | Fe(III) and Cr(VI) ions | Luminescence quenching |
| Fluorescent MOF | [Cd₃(L)₂(H₂O)₄] (L = biphenyl-2,4′,5-tricarboxylate) | Acetone, Fe³⁺ ions | Fluorescence quenching |
| Gas Adsorption Material | [Cu₂L₂(H₂O)₂] (L = 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid) | CO₂, N₂, CH₄ | Selective gas adsorption |
| Electrochromic Film | Ni-IRMOF-74 with biphenyl dicarboxylic acid linker | Applied Voltage | Change in optical properties (color) |
Specialized Material Applications
Plasticizers in Polymers and Resins
Dimethyl biphenyl-4,4'-dicarboxylate and its parent acid are recognized as valuable polymer additives. researchgate.net The incorporation of these molecules into polymer chains can significantly enhance material properties. For instance, creating copolymers of dimethyl biphenyl-4,4'-dicarboxylate or its acid form with poly(ethylene terephthalate) (PET) has been shown to improve the thermal stability, mechanical strength, and gas-barrier properties of the resulting plastic. researchgate.netacs.org The improved oxygen barrier properties are attributed to the suppression of active phenyl ring flipping within the polymer matrix. acs.org
The structure of dimethyl biphenyl-4,4'-dicarboxylate, being an ester of a dicarboxylic acid, positions it as a potential high-performance plasticizer. Esters of dicarboxylic acids are actively researched as alternatives to traditional phthalate (B1215562) plasticizers, which face scrutiny due to environmental and health concerns. nih.gov Studies on similar dicarboxylic acid esters, such as adipates and sebacates, have shown that their chemical structure is a key determinant of the technological and operational characteristics of plasticized PVC. nih.gov These alternative plasticizers are known to impart high frost resistance and have the potential for low migration from the polymer matrix. nih.gov Given that 4,4′-dimethylbiphenyl, a precursor to the title compound, is noted for its utility in producing plasticizers, the development of dimethyl biphenyl-4,4'-dicarboxylate for this purpose is a logical extension of its application profile. acs.org
Development of Biomaterials
While dimethyl biphenyl-4,4'-dicarboxylate (also known as biphenyl dimethyl dicarboxylate or DDB) is recognized as a hepatoprotective agent, its extremely low water solubility presents a significant challenge for biomedical applications. nih.govadooq.comcaymanchem.com To overcome this, researchers have focused on developing advanced biomaterial-based delivery systems.
A key development in this area is the creation of a polymeric micellar drug delivery system designed to enhance the compound's solubility. nih.gov This system utilizes a block copolymer composed of methoxy poly(ethylene glycol) (mPEG) as the hydrophilic segment and poly(D,L-lactide) (PLA) as the hydrophobic segment. nih.gov Both mPEG and PLA are well-established, biocompatible, and biodegradable polymers widely used in medical applications. The resulting mPEG-PLA micelles have an average diameter of less than 50 nm and demonstrate a remarkable ability to carry the drug. nih.gov When loaded into these polymeric micelles, the aqueous solubility of dimethyl biphenyl-4,4'-dicarboxylate was increased by more than 5000-fold over its intrinsic solubility. nih.gov This biomaterial formulation provides a viable path for the therapeutic application of the compound. nih.gov
Furthermore, the compound can be synthesized from bio-derived 4,4'-dimethylbiphenyl (B165725), which itself is sourced from biomass, adding a sustainable dimension to its production for potential use in biomaterials. acs.orgmedchemexpress.com
The table below outlines the properties of the biomaterial carrier developed for dimethyl biphenyl-4,4'-dicarboxylate.
| Biomaterial System | Components | Average Particle Size | Key Finding |
| Polymeric Micelles | Methoxy poly(ethylene glycol) (mPEG) - Poly(D,L-lactide) (PLA) block copolymer | < 50 nm | Increased aqueous solubility of Dimethyl biphenyl-4,4'-dicarboxylate by over 5000 times. nih.gov |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulations are pivotal in exploring the conformational possibilities and dynamic behaviors of Dimethyl biphenyl-4,4'-dicarboxylate.
The conformational landscape of Dimethyl biphenyl-4,4'-dicarboxylate is largely defined by the rotational freedom around the central biphenyl (B1667301) C-C bond and the bonds connecting the ester groups to the phenyl rings. X-ray crystallography studies have revealed that in the solid state, the molecule can adopt an essentially planar conformation. nih.govresearchgate.net In one determined crystal structure, the complete molecule is generated by an inversion center, which fixes the biphenyl moiety into a planar arrangement for symmetry reasons. researchgate.net The maximum deviation from a least-squares plane through all non-hydrogen atoms in this structure is minimal, occurring at the peripheral methyl groups with a deviation of 0.124 (2) Å. nih.govresearchgate.net
However, the existence of different crystalline modifications with both coplanar and non-coplanar biphenyl systems for the same compound suggests that the energy barrier for rotation around the central C-C bond is relatively small. researchgate.net This indicates a complex energy landscape where different conformations (isomers with varying dihedral angles between the phenyl rings) are accessible. Computational conformational analysis can map these energy landscapes, identifying low-energy conformers and the transition states that separate them, which is crucial for understanding the molecule's flexibility in different environments (e.g., in solution or in a polymer matrix).
Two significant rotational degrees of freedom dominate the molecular dynamics of this compound:
Rotation of the ester groups: The orientation of the dimethyl ester groups relative to the phenyl rings is another important dynamic feature. In the observed planar crystal structure, this rotation is minimal, with a small dihedral angle of 6.37 (10)° between the plane of the carboxylic group (C, O, O atoms) and the aromatic ring to which it is attached. researchgate.net Simulations can provide a more detailed picture of the rotational energy profile of these ester groups, which influences intermolecular interactions and solubility.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the molecule's electronic properties and how it interacts with electromagnetic radiation.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of Dimethyl biphenyl-4,4'-dicarboxylate. These calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is vital for predicting the molecule's reactivity. The electron-withdrawing nature of the two methyl carboxylate groups significantly influences the electronic properties of the biphenyl system. Calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack and provide quantitative measures of reactivity, which is essential for understanding its role in chemical reactions, such as polymerization.
Quantum chemical calculations are instrumental in simulating and interpreting various types of spectra. By computing the energy differences between electronic states or vibrational and rotational energy levels, these methods can predict spectroscopic properties that can be directly compared with experimental data.
UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible absorption can be simulated using methods like Time-Dependent DFT (TD-DFT). These simulations can help assign the absorption bands to specific electronic excitations (e.g., π→π* transitions within the aromatic system). Experimentally, Dimethyl biphenyl-4,4'-dicarboxylate has a reported UV absorption maximum at 280 nm. caymanchem.com
IR and NMR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to infrared absorption bands and the nuclear magnetic resonance chemical shifts. These simulated spectra are invaluable for confirming the molecular structure and interpreting experimental results.
Mass Spectrometry: While not a direct simulation of the spectrum, quantum calculations can help understand fragmentation patterns observed in experimental mass spectra, such as those available from the NIST WebBook and PubChem databases. nih.govnist.gov
Table 1: Experimental Spectroscopic Data for Simulation Comparison
| Spectroscopic Technique | Observed Property | Reference |
|---|---|---|
| UV-Vis | λ_max = 280 nm | caymanchem.com |
Crystal Packing and Intermolecular Forces Simulations
Simulations of crystal packing and intermolecular forces are crucial for understanding the solid-state properties of Dimethyl biphenyl-4,4'-dicarboxylate and for rationalizing its observed crystal structure. The compound is known to form a typical molecular crystal where intermolecular interactions are governed by weaker forces. nih.govresearchgate.net
Table 2: Crystallographic Data for Dimethyl biphenyl-4,4'-dicarboxylate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₄ | nih.gov |
| Molecular Weight | 270.27 g/mol | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a | 7.1358 (9) Å | nih.gov |
| b | 5.9752 (8) Å | nih.gov |
| c | 29.709 (4) Å | nih.gov |
| V | 1266.7 (3) ų | nih.gov |
| Z | 4 | nih.gov |
| Temperature | 100 K | nih.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
Prediction of Solid-State Structures
The prediction of the solid-state structure of Dimethyl biphenyl-4,4'-dicarboxylate involves understanding its intrinsic molecular geometry and the intermolecular forces that govern its assembly into a crystal lattice. The molecule possesses key rotational degrees of freedom, primarily the torsion angle around the central biphenyl C-C bond and the rotation of the methyl carboxylate groups relative to the phenyl rings. nih.govresearchgate.net
Experimental determination via X-ray crystallography has revealed that the compound crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net In this observed structure, the molecule is essentially planar, a conformation stabilized by the crystal packing forces. nih.govnih.gov The asymmetric unit contains only one-half of the molecule, with the complete molecular structure being generated by a crystallographic inversion center. nih.govresearchgate.netnih.gov This forces the biphenyl moiety into a planar conformation within the crystal structure. nih.govresearchgate.net
The maximum deviation from a least-squares plane through all non-hydrogen atoms is minimal, occurring at the peripheral methyl groups with a deviation of 0.124 (2) Å. nih.govresearchgate.netnih.gov A slight dihedral angle of 6.37 (10)° is observed between the plane of the phenyl ring and the attached carboxylic group. nih.govresearchgate.net Theoretical studies would need to accurately model the subtle energetic balance between the planar conformation, which maximizes conjugation, and a twisted conformation, which would relieve steric strain between ortho-hydrogens on the biphenyl rings. The experimentally observed short distance of 2.02 Å between these ortho-hydrogens indicates the significance of packing forces in stabilizing the planar form. nih.govresearchgate.net
It is noteworthy that for esters of the same biphenyldicarboxylic acid, both coplanar and non-coplanar conformations have been found in different crystalline modifications, highlighting the challenge and importance of computational polymorph prediction. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C16H14O4nih.gov |
| Molecular Weight | 270.27 g/mol nih.gov |
| Crystal System | Orthorhombic nih.govresearchgate.net |
| Space Group | Pbca nih.govresearchgate.net |
| Unit Cell Dimensions | |
| a | 7.1358 (9) Å nih.govresearchgate.net |
| b | 5.9752 (8) Å nih.govresearchgate.net |
| c | 29.709 (4) Å nih.govresearchgate.net |
| Volume (V) | 1266.7 (3) Å3nih.govresearchgate.net |
| Z | 4 nih.govresearchgate.net |
| Temperature | 100 K nih.gov |
Biological and Pharmaceutical Research Excluding Dosage/administration
Role as a Pharmaceutical Intermediate
Dimethyl biphenyl-4,4'-dicarboxylate serves as a key starting material in the synthesis of other chemical entities. For instance, it can be employed as a starting reagent for the creation of dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates. Its foundational structure, derived from bio-derived 4,4′-Dimethylbiphenyl, makes it a valuable building block in medicinal chemistry. The compound itself was discovered during the chemical synthesis of schizandrin (B1681555) C, where it was identified as an intermediate derivative.
Investigation in Liver Function Studies
Extensive research has been conducted on the effects of Dimethyl biphenyl-4,4'-dicarboxylate on the liver. It is widely described as a hepatoprotectant, a substance that helps to prevent damage to the liver.
Studies have demonstrated that Dimethyl biphenyl-4,4'-dicarboxylate can protect the liver against injury induced by a variety of toxins. Animal models have shown its efficacy in preventing liver damage caused by substances such as carbon tetrachloride (CCl4), thioacetamide, D-galactosamine, and prednisolone. Its protective mechanisms are believed to involve functioning as a potent antioxidant. Research suggests it may protect liver cells (hepatocytes) by stimulating the hepatic mitochondrial reduced glutathione (B108866) (GSH) antioxidant system through the activation of GSH-related enzymes. Furthermore, it has been shown to inhibit tamoxifen-induced hepatic injury by reducing oxidative stress, such as lipid peroxidation, and enhancing antioxidant enzyme activities. Pharmacological studies also indicate that it can increase the synthesis of liver protein and glycogen.
A primary focus of research has been the compound's effect on liver enzyme levels, which are key indicators of hepatocellular damage. Numerous studies have confirmed its effectiveness in lowering elevated blood levels of alanine (B10760859) aminotransferase (ALT). In patients with chronic liver diseases, treatment has been shown to rapidly normalize elevated ALT levels. However, the effect on other liver enzymes, such as aspartate aminotransferase (AST), is often less pronounced or not affected.
In a study on rats with CCl4-induced liver injury, administration of Dimethyl biphenyl-4,4'-dicarboxylate resulted in a significant decrease in both ALT and AST levels compared to the control group.
Table 1: Effect of Dimethyl biphenyl-4,4'-dicarboxylate on Liver Enzyme Levels in CCl4-Treated Rats
| Treatment Group | % Decrease in ALT | % Decrease in AST |
|---|---|---|
| DDB (75 mg/kg) | 61.2% | 46.9% |
| DDB (375 mg/kg) | 76.2% | 60.8% |
| DDB (75 mg/kg) + Silymarin (22 mg/kg) | 58.2% | 31.0% |
| Silymarin (22 mg/kg) | 34.6% | 30.0% |
Data sourced from a 30-day study on rats with CCl4-induced liver injury.
A clinical study involving patients with chronic hepatitis related to metabolic syndrome also found that a combination of biphenyl (B1667301) dimethyl dicarboxylate and ursodeoxycholic acid significantly reduced ALT levels compared to a placebo. After 24 weeks, 50% of patients receiving the intervention drug showed normalization of ALT, compared to only 6% in the placebo group.
Dimethyl biphenyl-4,4'-dicarboxylate has been specifically investigated for its potential to mitigate long-term liver damage, including hepatic fibrosis. In a model of liver injury caused by chronic administration of CCl4 in rats, the compound was found to limit hepatocellular injury and exert an antifibrotic effect. Treatment markedly reduced the development of liver necrosis and fibrosis caused by the toxin. These findings suggest that the compound might be beneficial in the therapy of chronic liver disease by preventing the progressive scarring characteristic of fibrosis.
Solubility and Formulation Research for Pharmaceutical Applications
A significant challenge in the pharmaceutical application of Dimethyl biphenyl-4,4'-dicarboxylate is its extremely low solubility in water. This poor aqueous solubility can limit its oral bioavailability, hindering the preparation of parenteral dosage forms. Consequently, considerable research has focused on developing strategies to enhance its solubility and dissolution rate.
Cosolvency is a widely explored technique to improve the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble. Research has shown that Dimethyl biphenyl-4,4'-dicarboxylate is nearly insoluble in water (approximately 0.21 µg/ml at 20°C). However, its solubility increases dramatically in certain organic solvents and solvent mixtures.
Studies have investigated various cosolvent systems. N,N'-dimethylacetamide (DMA) was found to be an exceptionally effective solvent, solubilizing the compound up to a concentration of 90 mg/ml. Ternary solvent systems, such as DMA/alcohol/water and Cremophor EL/DMA/alcohol, have also proven effective for solubilizing the compound to concentrations suitable for potential parenteral dosage forms.
Table 2: Solubility of Dimethyl biphenyl-4,4'-dicarboxylate in Various Solvents and Cosolvent Systems
| Solvent/System | Solubility (approx.) |
|---|---|
| Water (at 20°C) | 0.21 µg/ml |
| PEG 400 | > 1 mg/ml (5000x higher than water) |
| Chloroform (B151607) | High solubility |
| N,N'-dimethylacetamide (DMA) | 90 mg/ml |
Other advanced formulation strategies have also been developed. These include polymeric micelle drug delivery systems, which have been shown to increase the aqueous solubility by over 5000-fold, and supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS), which significantly improve dissolution and bioavailability.
Development of Solubilization Systems
Dimethyl biphenyl-4,4'-dicarboxylate, a compound with notable therapeutic potential, exhibits extremely low solubility in water, which poses a significant challenge for its formulation and bioavailability. medchemexpress.com This inherent hydrophobicity limits its absorption when administered orally and complicates the development of parenteral dosage forms. medchemexpress.comdrugbank.com To overcome these limitations, researchers have explored various solubilization strategies, primarily focusing on cosolvency and the use of polymeric micelles.
One approach involves the use of ternary solvent systems, or cosolvents, to enhance the solubility of Dimethyl biphenyl-4,4'-dicarboxylate. medchemexpress.comdrugbank.com Studies have investigated systems composed of N,N'-dimethylacetamide (DMA), alcohol, and water, as well as Cremophor EL, DMA, and alcohol. medchemexpress.comdrugbank.com These cosolvent systems have demonstrated significant efficacy in solubilizing the compound to concentrations suitable for potential parenteral formulations. medchemexpress.comdrugbank.com For instance, DMA alone can solubilize the compound up to a concentration of 90 mg/ml. drugbank.com The use of such systems is being explored for the formulation of a concentrate for intravenous infusion. medchemexpress.comdrugbank.com
Another promising strategy for enhancing the aqueous solubility of Dimethyl biphenyl-4,4'-dicarboxylate is the use of polymeric micelles. nih.gov A drug delivery system utilizing block copolymers of poly(D,L-lactide) (PLA) as the hydrophobic segment and methoxy (B1213986) poly(ethylene glycol) (mPEG) as the hydrophilic segment has been developed. nih.gov These copolymers self-assemble into micelles in an aqueous environment, encapsulating the poorly water-soluble drug within their hydrophobic core. This system has been shown to significantly increase the aqueous solubility of Dimethyl biphenyl-4,4'-dicarboxylate by over 5000-fold compared to its intrinsic solubility. nih.gov When prepared using a matrix method, the solubility of the compound in these polymeric micelle solutions reached 13.29 mg/mL. nih.gov
| Solubilization System | Key Components | Achieved Solubility/Efficacy | Reference |
|---|---|---|---|
| Cosolvency | N,N'-dimethylacetamide (DMA), Alcohol, Water | Effective solubilization for potential parenteral dosage forms. medchemexpress.com | medchemexpress.com |
| Cosolvency | Cremophor EL, DMA, Alcohol | Proposed for formulation of a concentrate for intravenous infusion. medchemexpress.com | medchemexpress.com |
| Polymeric Micelles | mPEG-PLA block copolymers | >5000-fold increase in aqueous solubility; 13.29 mg/mL via matrix method. nih.gov | nih.gov |
Interaction with Molecular Targets and Pathways in Biological Systems
The therapeutic effects of Dimethyl biphenyl-4,4'-dicarboxylate are attributed to its interaction with various molecular targets and signaling pathways. Its hepatoprotective properties, in particular, are linked to its ability to modulate cellular processes involved in inflammation, oxidative stress, and cell communication.
A key mechanism of action is its influence on the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. glpbio.comcaymanchem.com Research has shown that at a concentration of 250 µg/ml, Dimethyl biphenyl-4,4'-dicarboxylate can stimulate JAK/STAT signaling in a HepG2 cell line. glpbio.comcaymanchem.com This stimulation leads to the induced expression of interferon-α stimulated genes, suggesting that the compound may trigger a signal transduction cascade similar to that of interferons. medchemexpress.comresearchgate.net
Furthermore, the compound has demonstrated the ability to modulate gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis. amegroups.cn In a study using WB-F344 rat liver epithelial cells, Dimethyl biphenyl-4,4'-dicarboxylate was found to inhibit the downregulation of GJIC induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in a dose-dependent manner. amegroups.cn This suggests a potential role in preventing the disruption of cell-to-cell communication that is often observed during carcinogenesis. amegroups.cn
The antioxidant properties of Dimethyl biphenyl-4,4'-dicarboxylate also contribute to its mechanism of action. nih.gov It has been shown to enhance the activities of antioxidant enzymes and increase the levels of reduced glutathione, while concurrently decreasing the levels of lipid peroxides. nih.gov This antioxidant activity helps to protect cells from damage induced by oxidative stress. nih.gov Additionally, there is evidence that the compound can inhibit the activity of the CYP450 isoform “CYP3A4”, which may alter the metabolism of other co-administered drugs or the susceptibility to toxins and carcinogens that are processed by these enzymes. nih.gov
| Molecular Target/Pathway | Effect | Experimental System | Reference |
|---|---|---|---|
| JAK/STAT Signaling Pathway | Stimulation and induction of interferon-α stimulated genes. glpbio.comcaymanchem.com | HepG2 cell line. glpbio.comcaymanchem.com | glpbio.comcaymanchem.com |
| Gap Junctional Intercellular Communication (GJIC) | Inhibition of TPA-induced downregulation. amegroups.cn | WB-F344 rat liver epithelial cells. amegroups.cn | amegroups.cn |
| Antioxidant Enzymes and Glutathione | Enhancement of activities and levels. nih.gov | Not specified. nih.gov | nih.gov |
| CYP450 Isoform "CYP3A4" | Inhibition of activity. nih.gov | Microsomes. nih.gov | nih.gov |
Synthesis of Biologically Active Derivatives
To explore and potentially enhance the therapeutic properties of the parent compound, researchers have focused on the synthesis of novel derivatives. One such study reported the synthesis of dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing a thiazolidine-2,4-dione moiety. illinois.edu These new compounds were evaluated for their anti-inflammatory activity by measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell lines. illinois.edu
Among the synthesized derivatives, several compounds exhibited significant anti-inflammatory activity. illinois.edu Notably, compound 7k was identified as the most potent, and compounds 7e and 7f also demonstrated greater anti-inflammatory activity than the parent compound, bifendate. illinois.edu Further in vivo studies with compound 7k confirmed its potent anti-inflammatory effects, as it significantly and dose-dependently inhibited carrageenan-induced paw edema. illinois.edu Moreover, in a concanavalin (B7782731) A-induced hepatitis model, compound 7k was shown to decrease the serum levels of alanine aminotransferase and aspartate aminotransferase. illinois.edu Histopathological evaluation revealed that compound 7k has a superior hepatoprotective effect on acute liver injury compared to bifendate, marking it as a promising candidate for further drug development for the treatment of hepatic injuries. illinois.edu
| Compound | Key Structural Feature | Observed Biological Activity | Reference |
|---|---|---|---|
| Compound 7k | Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivative with a thiazolidine-2,4-dione moiety. illinois.edu | Most potent anti-inflammatory activity; dose-dependently inhibited carrageenan-induced paw edema; decreased serum ALT and AST levels in a hepatitis model; superior hepatoprotective effect. illinois.edu | illinois.edu |
| Compound 7e | Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivative with a thiazolidine-2,4-dione moiety. illinois.edu | Greater anti-inflammatory activity than bifendate. illinois.edu | illinois.edu |
| Compound 7f | Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivative with a thiazolidine-2,4-dione moiety. illinois.edu | Greater anti-inflammatory activity than bifendate. illinois.edu | illinois.edu |
Future Directions and Interdisciplinary Research Opportunities
Integration with Artificial Intelligence and Machine Learning for Material Design
The convergence of materials science with artificial intelligence (AI) and machine learning (ML) presents a transformative approach to discovering and designing novel materials. This synergy can significantly accelerate the development timeline for materials derived from Dimethyl biphenyl-4,4'-dicarboxylate.
ML models are increasingly used to predict material properties, generate new stable structures, and even suggest synthesis routes. cecam.org For instance, algorithms like gradient-boosting can be trained on large datasets, such as the JARVIS-DFT database, to predict formation energies, band gaps, magnetic properties, and refractive indices with high accuracy. aps.org By applying these predictive models to polymers and metal-organic frameworks (MOFs) incorporating the biphenyl-4,4'-dicarboxylate structure, researchers can rapidly screen vast numbers of potential candidates for specific applications.
Future research could focus on developing ML models specifically trained on data from biphenyl-based polymers. These models could predict the thermal, mechanical, and gas-barrier properties of copolymers made with Dimethyl biphenyl-4,4'-dicarboxylate, guiding experimental work toward the most promising candidates. nsf.gov Furthermore, integrating ML with genetic algorithms offers a powerful tool for mapping the energy landscape and predicting ground-state structures for new multicomponent systems derived from this compound. aps.org Generative models, potentially guided by human expertise through interactive frameworks, could design entirely new materials with optimized properties and enhanced synthesizability. cecam.org
Exploration in Sustainable Chemistry and Green Synthesis
The shift toward a bio-based economy has spurred significant research into sustainable synthesis routes for key chemical precursors, including Dimethyl biphenyl-4,4'-dicarboxylate. Traditional synthesis methods often rely on petroleum-based feedstocks and harsh reaction conditions. nsf.gov Modern approaches, however, leverage renewable resources and greener processes to reduce the environmental impact.
One promising pathway begins with bio-derived 4,4′-dimethylbiphenyl (DMBP), which can be sourced from 2-methylfuran (B129897). acs.orgresearchgate.net The DMBP is oxidized to 4,4′-biphenyldicarboxylic acid (BPDA) using conditions similar to the industrial Mid-Century process, and subsequently esterified to yield polymer-grade Dimethyl biphenyl-4,4'-dicarboxylate with greater than 99% purity. acs.orgacs.org This bio-derived route has the potential to significantly mitigate the carbon footprint associated with the manufacturing process. acs.org
Another innovative green approach involves the metal-triflate-catalyzed Diels-Alder-Dehydration reaction of dimethyl 2,2′-bifuran-5,5′-dicarboxylate with ethene. nsf.gov The bifuran starting material can be derived from non-edible C5-sugar-derived furfural, offering a direct route from biomass to the target molecule that bypasses certain oxidation steps. nsf.gov Efforts are also underway to use products from lignin (B12514952) depolymerization, such as vanillic and syringic acids, as precursors for biphenyl (B1667301) dicarboxylate derivatives. protocols.io
Interactive Table: Comparison of Green Synthesis Routes for Dimethyl biphenyl-4,4'-dicarboxylate and its Precursor (BPDA)
| Starting Material | Key Reagent/Catalyst | Reaction Type | Product | Reported Yield/Purity | Source |
| Bio-derived 4,4′-dimethylbiphenyl (DMBP) | Co/Mn/Br catalyst, Oxygen | Catalytic Oxidation | 4,4′-biphenyldicarboxylic acid (BPDA) | 98.7% purity | acs.orgacs.org |
| 4,4′-biphenyldicarboxylic acid (BPDA) | Methanolic H₂SO₄ | Esterification | Dimethyl biphenyl-4,4'-dicarboxylate | >99% purity | acs.org |
| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | Ethene, Sc(OTf)₃ catalyst | Diels-Alder-Dehydration | Dimethyl biphenyl-4,4'-dicarboxylate | 31% yield | nsf.gov |
| Aryl halides and Phenyl boronic acid | Cu(at)MCOP, Cs₂CO₃ | Suzuki-Miyaura Coupling | Biphenyl derivatives | 71% yield (for 4,4'-Biphenyldicarboxaldehyde) | chemicalbook.com |
| Lignin-derived phenols (e.g., vanillic acid) | Nickel Bromide Bipyridine catalyst | Reductive Coupling | Methoxy-substituted biphenyl dicarboxylates | 9.4% to 58.5% yield depending on product | protocols.io |
Novel Applications in Catalysis and Sensing
The rigid and well-defined structure of the biphenyl-dicarboxylate ligand, derived from the hydrolysis of Dimethyl biphenyl-4,4'-dicarboxylate, makes it an exceptional building block for creating functional coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). sigmaaldrich.com These materials are at the forefront of research into novel catalysts and sensors due to their high surface area, tunable pore sizes, and chemically active sites. mdpi.com
Recent studies have demonstrated the hydrothermal assembly of new CPs using hydroxy-functionalized biphenyl-dicarboxylate linkers with various metal ions like Co(II), Mn(II), and Zn(II). nih.govacs.org A Zn(II)-based CP, for example, was shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction, a crucial carbon-carbon bond-forming reaction. nih.govacs.org The future in this area lies in designing MOFs with precisely controlled pore environments to catalyze more complex and selective organic transformations.
In the realm of sensing, MOFs constructed from biphenyl-4,4'-dicarboxylic acid are being explored for their potential to detect various analytes. sigmaaldrich.com The principle extends to related structures; for instance, a Cd(II) coordination polymer built with a 4,4'-bis(imidazolyl)biphenyl ligand has been shown to function as a sensor for antibiotics. researchgate.net This suggests a promising future direction for developing Dimethyl biphenyl-4,4'-dicarboxylate-derived MOFs as highly sensitive and selective chemical sensors for environmental monitoring or medical diagnostics.
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
While the fundamental structure of Dimethyl biphenyl-4,4'-dicarboxylate has been well-characterized in its crystalline state using single-crystal X-ray diffraction, significant opportunities lie in applying advanced techniques to study its behavior in situ. nih.govresearchgate.net Understanding the dynamic processes of polymerization or the self-assembly of MOFs in real-time is critical for optimizing reaction conditions and controlling the final properties of the material.
Future research should employ advanced spectroscopic methods like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the conversion of Dimethyl biphenyl-4,4'-dicarboxylate during melt polymerization. This would provide invaluable data on reaction kinetics, the formation of intermediate species, and the influence of catalysts or additives. Similarly, techniques like in situ X-ray scattering or advanced microscopy could visualize the nucleation and growth of MOF crystals as they form from the biphenyl-dicarboxylate linker in solution.
These in situ studies would bridge the gap between the static crystal structure and the dynamic formation of complex, functional materials. The insights gained would enable more precise control over material synthesis, leading to polymers and MOFs with tailored properties and fewer defects.
Development of Multifunctional Materials
The inherent properties of the biphenyl-dicarboxylate core—rigidity, thermal stability, and linearity—make it an ideal platform for the development of multifunctional materials where several desired characteristics are engineered into a single substance.
Dimethyl biphenyl-4,4'-dicarboxylate is a key precursor to high-performance liquid crystal polymers. sigmaaldrich.com These materials combine excellent thermal resistance with the unique optical properties of liquid crystals, making them valuable for applications in electronics, optical devices, and the automotive sector. sigmaaldrich.com
Furthermore, the versatility of the compound as a linker for MOFs opens the door to materials that are simultaneously porous, catalytically active, and possess sensing capabilities. sigmaaldrich.com For example, a single MOF could be designed to store a gaseous fuel, catalyze a chemical reaction, and sense for the presence of a specific environmental pollutant. Research into MOFs derived from the parent acid has already shown their potential for high-performance supercapacitors, adding energy storage to the list of possible functions. mdpi.com The development of a coordination polymer capable of both sensing and photodegrading antibiotics points to applications in environmental remediation. researchgate.net By combining these diverse functionalities, researchers can create next-generation smart materials with unprecedented capabilities.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing dimethyl biphenyl-4,4'-dicarboxylate, and how can yield be maximized?
- Methodological Answer : A multi-step synthesis involving Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ in toluene at 110°C for 16 h) followed by oxidation with Oxone in CH₂Cl₂/DMF (20°C, 24 h) achieves yields up to 82% . Key factors include precise stoichiometry, inert atmosphere, and purification via column chromatography. Variations in solvent polarity and catalyst loading significantly impact yield; optimization via controlled parameter screening is recommended.
Q. What safety protocols are critical when handling dimethyl biphenyl-4,4'-dicarboxylate in laboratory settings?
- Methodological Answer : The compound is classified as a skin irritant (H315), eye irritant (H319), and potential respiratory irritant (H335). Mandatory precautions include:
- Use of fume hoods or well-ventilated areas to avoid inhalation .
- Personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats .
- Storage in sealed containers away from strong acids/oxidizers to prevent decomposition .
Q. Which analytical techniques are most reliable for characterizing dimethyl biphenyl-4,4'-dicarboxylate purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester groups and biphenyl backbone integrity (e.g., δ ~3.8–3.9 ppm for methyl esters) .
- Elemental Analysis : Validate C/H/O ratios (e.g., C₆H₆O₄ theoretical vs. experimental values) .
- HPLC-MS : Detect impurities from incomplete coupling or oxidation steps .
Advanced Research Questions
Q. How can dimethyl biphenyl-4,4'-dicarboxylate derivatives be engineered for metal-organic framework (MOF) construction?
- Methodological Answer : Functionalization of the biphenyl core (e.g., amino or nitro groups) enables coordination with metal nodes. For example:
- Hydrolysis of dimethyl 3,3’-diamino-1,1’-biphenyl-4,4’-dicarboxylate yields a dicarboxylic acid ligand (H₂BPDC-m-(NH₂)₂), which forms MOFs with Mg²⁺ or Zn²⁺ under solvothermal conditions (DMF/H₂O, 80°C, 72 h) .
- Post-synthetic modification (e.g., click chemistry) can introduce orthogonal functionalities for gas adsorption or catalysis .
Q. What mechanisms underlie the hepatoprotective effects of dimethyl biphenyl-4,4'-dicarboxylate in preclinical models?
- Methodological Answer : In vivo studies demonstrate:
- Anti-inflammatory action : Inhibition of LPS-induced I-κB degradation and TNF-α expression in murine hepatocytes, reducing oxidative stress .
- Detoxification synergy : Co-administration with garlic oil enhances glutathione-S-transferase (GST) activity, mitigating ethanol- or acetaminophen-induced liver injury .
- Experimental design should include serum ALT/AST level monitoring and histopathological analysis of liver sections .
Q. How does dimethyl biphenyl-4,4'-dicarboxylate influence cellular signaling pathways, such as interferon (IFN) responses?
- Methodological Answer : The compound modulates IFN-α/β signaling by enhancing TBK1-IRF3 phosphorylation, as shown in HepG2 cell lines. Key steps:
- Western blotting : Track phosphorylation of IRF3 (Ser386/396) .
- Luciferase assays : Quantify IFN-stimulated response element (ISRE) activation .
- Knockdown models : Use siRNA against TBK1 to validate pathway specificity .
Q. What strategies resolve crystallographic challenges when analyzing dimethyl biphenyl-4,4'-dicarboxylate derivatives?
- Methodological Answer : For X-ray diffraction:
- Twinned crystals : Employ SHELXL for refinement, using HKLF5 format to handle overlapping reflections .
- Disorder modeling : Apply PART and SUMP instructions in SHELX to refine disordered ester groups .
- High-throughput phasing : Use SHELXC/D/E pipelines for rapid structure solution of MOF derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
